molecular formula C18H20N2O4 B14482871 2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol

2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol

Cat. No.: B14482871
M. Wt: 328.4 g/mol
InChI Key: ZMNOPANDVQLLNR-MXWIWYRXSA-N
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Description

2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol is a complex organic compound characterized by multiple functional groups, including hydroxyl, imino, and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the functional groups and to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic and hydroxyimino groups can be oxidized under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like alkoxides or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol involves its interaction with specific molecular targets. The hydroxyl and imino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenolic structure allows for electron delocalization, which can stabilize reactive intermediates and enhance the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenylhydrazine: Similar in structure but lacks the carbonimidoyl group.

    5-Hydroxy-2-phenylpentanal: Contains a similar pentyl chain but differs in functional groups.

Uniqueness

2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol

InChI

InChI=1S/C18H20N2O4/c21-17-11-5-1-7-13(17)15(19-23)9-3-4-10-16(20-24)14-8-2-6-12-18(14)22/h1-2,5-8,11-12,21-24H,3-4,9-10H2/b19-15+,20-16+

InChI Key

ZMNOPANDVQLLNR-MXWIWYRXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/CCCC/C(=N\O)/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)CCCCC(=NO)C2=CC=CC=C2O)O

Origin of Product

United States

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